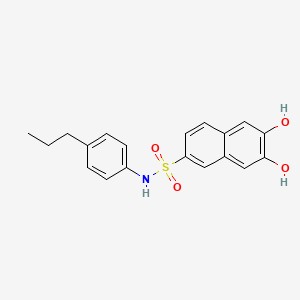
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide is an organic compound with a complex structure that includes both naphthalene and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene core. One common method involves the hydroxylation of naphthalene derivatives to introduce hydroxyl groups at the 6 and 7 positions. This can be achieved using reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can interact with proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dihydroxynaphthalene: Similar structure but lacks the sulfonamide group.
1,5-Dihydroxynaphthalene: Different hydroxyl group positions.
1,8-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
6,7-Dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105683-40-7 |
|---|---|
Fórmula molecular |
C19H19NO4S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
6,7-dihydroxy-N-(4-propylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-2-3-13-4-7-16(8-5-13)20-25(23,24)17-9-6-14-11-18(21)19(22)12-15(14)10-17/h4-12,20-22H,2-3H2,1H3 |
Clave InChI |
DUZTZYRRPKKPJI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


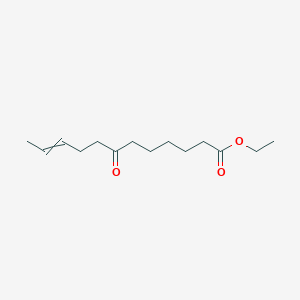
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
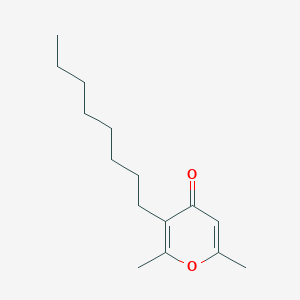

![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

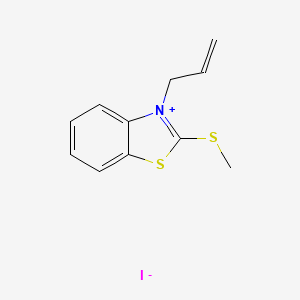

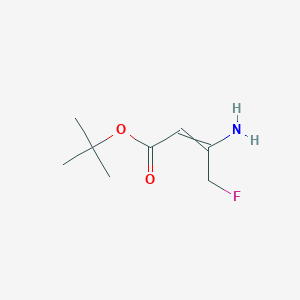

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)


